molecular formula C22H15BrFN3O B3504378 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3504378
M. Wt: 436.3 g/mol
InChI Key: IYVNZLWIXHPQNC-UHFFFAOYSA-N
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Description

6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Substitution with Pyridine: The 2-position of the quinoline is substituted with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The carboxylic acid group at the 4-position is converted to the carboxamide using an amine, such as 4-fluoro-2-methylaniline, in the presence of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA/RNA: Intercalating with nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents at the 2- and 6-positions.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

6-bromo-N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of the bromine, fluoro, and pyridine groups can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

6-bromo-N-(4-fluoro-2-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O/c1-13-10-15(24)6-8-18(13)27-22(28)17-12-21(20-4-2-3-9-25-20)26-19-7-5-14(23)11-16(17)19/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVNZLWIXHPQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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